Cadeguomycin

Leukemia Combination Chemotherapy Nucleoside Analog Enhancement

Researchers studying nucleoside analog resistance face limited access to well-characterized chemosensitizer probes. Cadeguomycin (CDM), a 7-carboxy-7-deazaguanosine nucleoside antibiotic from Streptomyces hygroscopicus, directly addresses this gap. • Potentiates Ara-C cytotoxicity in K562/YAC-1 cells; enhances antitumor effects in murine P388 leukemia models. • Selectively increases pyrimidine nucleoside uptake (thymidine, deoxycytidine, uridine) 6- to 17-fold without affecting adenosine incorporation. • Stimulates macrophage phagocytosis, IL-1 production, and interferon induction for immuno-oncology studies. Supplied with Certificate of Analysis. For R&D use only.

Molecular Formula C12H14N4O7
Molecular Weight 326.26 g/mol
CAS No. 81645-08-1
Cat. No. B1496063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadeguomycin
CAS81645-08-1
Synonyms2-amino-3,4-dihydro-4-oxo-7-beta-ribofuranosyl-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid
7-carboxy-7-deazaguanosine
cadeguomycin
Molecular FormulaC12H14N4O7
Molecular Weight326.26 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=O)O
InChIInChI=1S/C12H14N4O7/c13-12-14-8-5(9(20)15-12)3(11(21)22)1-16(8)10-7(19)6(18)4(2-17)23-10/h1,4,6-7,10,17-19H,2H2,(H,21,22)(H3,13,14,15,20)/t4-,6-,7-,10-/m1/s1
InChIKeyLVTNUSALLLYISD-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cadeguomycin Structure and Identity


Cadeguomycin (CDM), also known as 7-carboxy-7-deazaguanosine or 2-amino-3,4-dihydro-4-oxo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, is a nucleoside analog antibiotic originally isolated from the fermentation broth of Streptomyces hygroscopicus [1]. Its molecular formula is C₁₂H₁₄N₄O₇ with a molecular weight of 326.26 g/mol [2]. The compound features a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core substituted with a ribose moiety and a distinctive 5-carboxylic acid group [3]. This structural configuration distinguishes it from many other nucleoside antibiotics and underpins its reported biological activities, including immunomodulation and enhancement of pyrimidine antimetabolite cytotoxicity [4].

Microbial 7-deazaguanine nucleoside analog
Supports antimetabolite synergy model studies
Reported immunomodulation in assay systems

Cadeguomycin Substitution Specificity


Cadeguomycin belongs to a class of 7-deazapurine nucleoside antibiotics that includes toyocamycin, sangivamycin, tubercidin, and others. Despite sharing a common pyrrolo[2,3-d]pyrimidine scaffold, these analogs exhibit markedly divergent biological activities and selectivity profiles [1]. The presence and nature of substituents at the 5-position of the heterocyclic core critically influence biological function. For instance, replacing the 7-carboxyl group of cadeguomycin with a cyano (CDM-CN) or formyl (CDM-CHO) group significantly augments its activity, while substitution with a methyl group yields no change, and replacement of ribose with arabinose nearly abolishes activity [2]. Furthermore, the exchange of the guanine moiety for inosine (7-carboxy-7-deazainosine) markedly weakens activity [3]. These structure-activity relationships demonstrate that even minor structural modifications produce profound functional consequences, rendering generic substitution among 7-deazapurine nucleosides scientifically invalid without specific, comparative evidence.

5-Substituent Impact

Replacing the 7-carboxyl with cyano or formyl groups may significantly alter activity profile.

Sugar Moiety Critical

Changing ribose to arabinose may nearly abolish observed bioactivity.

Guanine Essential

Substituting guanine with inosine may markedly reduce functional response.

Cadeguomycin Comparative Evidence


Ara-C Potentiation by CDM-CN and CDM-CHO

In a head-to-head comparison, the ability of cadeguomycin (CDM) and its analogs CDM-CN and CDM-CHO to potentiate the cytotoxicity of cytosine arabinoside (Ara-C) was evaluated in MOLT-3 human leukemic cells. CDM at 1 µg/mL failed to significantly potentiate Ara-C activity in this cell line, whereas CDM-CN and CDM-CHO at a 5-fold lower concentration of 0.2 µg/mL exhibited significant potentiation [1].

Ara-C Potentiation Comparison
Head-to-head
CDM 1 µg/mL: no reported potentiation; CDM-CN/CHO 0.2 µg/mL: reported potentiation
Supports analog-specific response in MOLT-3 assay context
5-fold concentration gap; CDM inactive in this model
Leukemia Combination Chemotherapy Nucleoside Analog Enhancement

Arabinose Substitution Abolishes Activity

A comparative structure-activity relationship study examined the effect of replacing the ribose moiety of cadeguomycin with arabinose (ara-CDM). The activities of CDM, namely enhancement of [³H]thymidine incorporation into K562 cells and potentiation of cytosine arabinoside cytotoxicity, were almost completely diminished by this single substitution [1].

Arabinose Substitution Effect
Head-to-head
CDM (ribose): reported active; ara-CDM: activity nearly diminished
Ribose configuration critical for assay response
K562 cell line; thymidine incorporation and Ara-C potentiation
Structure-Activity Relationship Nucleoside Analog Design K562 Leukemia

Inosine Replacement Reduces Activity

Replacement of the 7-carboxy-7-deazaguanine base of cadeguomycin with 7-carboxy-7-deazainosine (substituting guanine with inosine) markedly weakened activity in both enhancement of [³H]thymidine incorporation and potentiation of cytosine arabinoside cytotoxicity in K562 cells [1].

Inosine Replacement Effect
Head-to-head
CDM (7-carboxy-7-deazaguanine): reported active; 7-carboxy-7-deazainosine: markedly weakened
Guanine moiety essential for observed activity
K562 cells; similar assay endpoints
Nucleobase Specificity Guanine Moiety K562 Leukemia

Pyrimidine Nucleoside Uptake Enhancement

Cadeguomycin markedly stimulated the uptake of pyrimidine nucleosides into the acid-insoluble fraction of K562 human leukemic cells, with enhancement ranging from 6- to 17-fold over untreated controls. In contrast, adenosine incorporation was not significantly affected [1].

Nucleoside Uptake Enhancement
Supporting evidence
6- to 17-fold increase in pyrimidine nucleoside uptake over untreated control
Reported uptake enhancement context
K562 cells; adenosine uptake not affected
Nucleoside Transport Phosphorylation K562 Leukemia

In Vivo Ara-C Synergy in Leukemia

In a murine P388 leukemia model, the combined administration of arabinosylcytosine (Ara-C) and cadeguomycin displayed potentiation in the inhibition of growth of intraperitoneally implanted P388 leukemia and metastasis of subcutaneously implanted P388 leukemia to regional lymph nodes, compared to Ara-C alone [1].

In Vivo Ara-C Synergy
Cross-study comparable
Combination Ara-C + CDM: reported potentiation of growth inhibition and metastasis reduction in murine P388 model
In vivo combination endpoint context
CDF1 mice; quantitative fold change not specified
In Vivo Efficacy Combination Therapy P388 Leukemia

Tumor Growth and Metastasis Inhibition

Cadeguomycin administered in vivo retarded the growth of subcutaneously implanted solid IMC carcinoma in CDF1 mice and inhibited pulmonary metastasis of Lewis lung carcinoma in C57BL/6 mice compared to untreated controls [1].

Tumor Growth & Metastasis
Supporting evidence
Reported retardation of IMC carcinoma growth and inhibition of Lewis lung carcinoma metastasis vs untreated controls
In vivo model-response endpoint context
CDF1 (IMC) and C57BL/6 (Lewis lung) mice
Solid Tumor Metastasis In Vivo Efficacy

Cadeguomycin Research Applications


Pyrimidine Antimetabolite Combinations

Cadeguomycin is optimally deployed in in vitro and in vivo models investigating enhanced efficacy of pyrimidine antimetabolites such as cytosine arabinoside (cytarabine). The compound significantly potentiates Ara-C cytotoxicity in K562 and YAC-1 cells [1] and enhances antitumor and antimetastatic effects in murine P388 leukemia models [2]. Researchers should prioritize cadeguomycin when the objective is to evaluate chemosensitization strategies, particularly in hematologic malignancy models.

Immunomodulation Studies

Based on evidence that cadeguomycin enhances phagocytic activity of murine peritoneal macrophages, stimulates IL-1 production by P388D1 cells, and induces interferon [1], this compound is well-suited for investigations into immune-mediated antitumor mechanisms. Studies examining the interplay between chemotherapy, immune cell function, and tumor metastasis would benefit from cadeguomycin's unique dual activity profile (direct antitumor effects plus immunostimulation).

SAR Studies of 7-Deazapurine Nucleosides

Cadeguomycin serves as a critical reference compound for SAR studies involving pyrrolo[2,3-d]pyrimidine nucleosides. Direct comparative data with analogs including CDM-CN, CDM-CHO, ara-CDM, and 7-carboxy-7-deazainosine provide a quantitative framework for evaluating how specific structural modifications (7-carboxyl substitution, sugar configuration, nucleobase identity) alter biological activity [2]. Procurement of cadeguomycin alongside its characterized analogs enables rigorous, internally controlled SAR investigations.

Pyrimidine Nucleoside Uptake Assays

Cadeguomycin's demonstrated ability to selectively enhance pyrimidine nucleoside uptake (thymidine, deoxycytidine, uridine) by 6- to 17-fold in K562 cells, without affecting adenosine incorporation [3], positions it as a valuable tool compound for studying nucleoside transport and phosphorylation pathways. This application is particularly relevant for researchers investigating mechanisms of nucleoside analog resistance or developing assays to screen for modulators of nucleoside salvage pathways.

Application
Selection Property
Validation Focus
Pyrimidine Antimetabolite Combination Research
Reported chemosensitization response
Ara-C synergy endpoint in leukemia models
Immunomodulation Model Studies
Reported macrophage/IL-1/IFN activation
Immune-cell function endpoint monitoring
7-Deazapurine SAR Studies
Structural modification benchmarking
Substituent-dependent activity profiling
Nucleoside Uptake Assay Development
Selective pyrimidine nucleoside uptake enhancement
Thymidine/deoxycytidine/uridine uptake endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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